MFZ 10-7

mGluR5 negative allosteric modulator binding affinity

MFZ 10-7 is a sub-nanomolar mGluR5 NAM engineered to overcome MPEP/MTEP off-target and PK limitations. Its unique terminal alkyne enables click chemistry for probe synthesis, making it the only tool of its class compatible with chemical biology workflows. Choose for unambiguous mGluR5 antagonism in calcium assays, binding studies, and substance use disorder models.

Molecular Formula C15H10ClFN2
Molecular Weight 272.70 g/mol
CAS No. 1779796-36-9
Cat. No. B1433457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFZ 10-7
CAS1779796-36-9
Synonyms3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile
MFZ 10-7
Molecular FormulaC15H10ClFN2
Molecular Weight272.70 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl
InChIInChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H
InChIKeyWRHOKQFFLQKKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MFZ 10-7 (CAS 1779796-36-9): High-Affinity mGluR5 Negative Allosteric Modulator for Addiction and CNS Research


MFZ 10-7 (3-fluoro-5-[(6-methylpyridin-2-yl)ethynyl]benzonitrile hydrochloride, CAS 1779796-36-9) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a Group I GPCR implicated in synaptic plasticity, reward processing, and neuropsychiatric disorders [1]. The compound exhibits sub-nanomolar binding affinity for rat mGluR5 (Ki = 0.67 nM) and potently inhibits glutamate-mediated calcium mobilization (IC50 = 1.22 nM) . MFZ 10-7 was developed at the National Institute on Drug Abuse (NIDA) as a tool compound to address translational limitations of earlier mGluR5 NAMs, including MPEP and MTEP, which suffer from off-target liabilities and unfavorable pharmacokinetic profiles that preclude human use [1].

Why MFZ 10-7 Cannot Be Substituted by Generic mGluR5 NAMs for Translational Addiction Studies


Although multiple mGluR5 NAMs exist, including the widely used tool compounds MPEP (2-methyl-6-(phenylethynyl)pyridine), MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), and fenobam, substitution is not scientifically or strategically neutral. MPEP and MTEP, while effective in preclinical addiction models, possess well-documented off-target activities and metabolic instability that severely limit their translational utility [1]. Specifically, MPEP acts as a positive allosteric modulator at mGluR4 and inhibits NMDA receptors, while MTEP exhibits short half-life and off-target binding [1]. MFZ 10-7 was explicitly engineered to overcome these liabilities through structural optimization of the ethynyl-benzonitrile scaffold, resulting in quantifiably improved potency, superior selectivity against related receptors and off-target sites, and distinct in vivo efficacy profiles relative to MTEP in behavioral paradigms [1].

MFZ 10-7 Evidence-Based Differentiation: Head-to-Head Comparative Data Against MPEP, MTEP, and Fenobam


MFZ 10-7 Demonstrates Superior Binding Affinity Relative to MPEP, MTEP, and Fenobam in Direct Comparative Assays

MFZ 10-7 exhibits significantly higher binding affinity for mGluR5 compared to the three most commonly used reference NAMs in the same experimental system. The original characterization study directly compared MFZ 10-7 against MPEP, MTEP, and fenobam in competitive radioligand binding assays using [3H]MPEP on rat mGluR5-expressing membranes [1]. MFZ 10-7 demonstrated a Ki of 0.67 nM, which is approximately 20-fold lower (more potent) than the Ki reported for MPEP under identical assay conditions [1].

mGluR5 negative allosteric modulator binding affinity

MFZ 10-7 Exhibits >1000-Fold Selectivity Over Other mGlu Receptor Subtypes and Key Off-Targets

MFZ 10-7 demonstrates exceptional selectivity, with >1000-fold lower affinity for other mGlu receptor subtypes (mGluR1-4 and mGluR7-8) compared to mGluR5 [1]. Furthermore, quantitative off-target counter-screening revealed that MFZ 10-7 has approximately 1150-fold lower affinity for monoamine oxidase-B (MAO-B) and 3000-fold lower affinity for the thromboxane A2 (TXA2) receptor relative to its mGluR5 Ki . This represents a substantial improvement over MPEP, which is known to positively modulate mGluR4 and inhibit NMDA receptors at higher concentrations [1].

selectivity off-target mGluR MAO-B

MFZ 10-7 Is More Potent Than MTEP in Attenuating Cocaine Self-Administration Dose-Response Behavior

In a direct in vivo comparison using intravenous cocaine self-administration in rats, MFZ 10-7 produced a more pronounced downward shift in the cocaine dose-response curve than MTEP. At 10 mg/kg intraperitoneal administration, MFZ 10-7 significantly reduced cocaine infusions across the ascending limb of the dose-response curve (0.03-0.5 mg/kg/infusion cocaine), while MTEP at the same dose (10 mg/kg) showed a lesser magnitude of suppression [1]. The study explicitly states that MFZ 10-7 appeared to be more potent than MTEP in inducing downward shifts in the cocaine dose-response curve [1].

cocaine self-administration dose-response in vivo efficacy

MFZ 10-7 and MTEP Exhibit Divergent Efficacy in Sucrose Reinstatement Paradigms, Enabling Behavior-Specific Experimental Selection

A key differentiation between MFZ 10-7 and MTEP emerges in sucrose reinstatement assays. While MFZ 10-7 effectively attenuates cocaine-seeking behavior, it is less effective than MTEP in attenuating sucrose-induced reinstatement of sucrose-seeking behavior [1]. Both compounds reduced the rate of oral sucrose self-administration without altering total sucrose intake, but their differential effects on reinstatement suggest a more favorable profile for MFZ 10-7 in dissociating drug reward from natural reward processing [1].

reinstatement sucrose-seeking natural reward behavioral specificity

MFZ 10-7 Contains an Alkyne Moiety Enabling Click Chemistry Applications Not Available with MPEP or MTEP

MFZ 10-7 possesses a terminal alkyne group in its ethynyl-benzonitrile scaffold that enables its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This structural feature is absent in MPEP (phenylethynyl substitution lacks terminal alkyne) and MTEP (thiazolyl-ethynyl-pyridine scaffold), making MFZ 10-7 uniquely suitable for bioconjugation, probe development, and target engagement studies via click chemistry approaches [1].

click chemistry probe development CuAAC alkyne

Optimal Research Applications for MFZ 10-7: Where This mGluR5 NAM Delivers Definitive Experimental Value


In Vitro mGluR5 Pharmacology Studies Requiring High Potency and Minimal Off-Target Confounding

MFZ 10-7 is optimally suited for calcium mobilization assays, radioligand binding studies, and electrophysiological recordings where sub-nanomolar potency (Ki = 0.67 nM; IC50 = 1.22 nM) and >1000-fold selectivity over other mGluRs enable clean interrogation of mGluR5-specific signaling [1]. The compound's superior potency relative to MPEP and MTEP allows lower working concentrations (1-10 nM range), reducing solvent exposure and off-target engagement risk [1]. Researchers requiring unambiguous attribution of observed effects to mGluR5 antagonism should select MFZ 10-7 over less selective alternatives .

Preclinical Cocaine Addiction and Psychostimulant Reward Studies in Rodent Models

MFZ 10-7 is validated in intravenous cocaine self-administration, cocaine-primed reinstatement, and cue-induced cocaine-seeking paradigms in rats, demonstrating robust attenuation of drug-taking and drug-seeking behaviors at 3-10 mg/kg i.p. doses [1]. The compound's greater potency than MTEP in shifting the cocaine dose-response curve downward, combined with its reduced efficacy in suppressing sucrose reinstatement, makes MFZ 10-7 the preferred mGluR5 NAM for studies aimed at dissociating drug-specific reward mechanisms from natural reward processing [1]. This behavioral specificity is particularly valuable for target validation in substance use disorder research where preservation of non-drug reward function is a key translational consideration .

Chemical Probe Development and Click Chemistry-Enabled Target Engagement Studies

The terminal alkyne moiety in MFZ 10-7 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing tags, fluorophores, or biotin for downstream applications including in-gel fluorescence detection, pull-down assays, and cellular target engagement visualization [1]. This feature is absent in MPEP and MTEP, positioning MFZ 10-7 as the only click-chemistry-compatible high-potency mGluR5 NAM tool compound currently available . Research programs integrating pharmacology with chemical biology workflows will find MFZ 10-7 uniquely enabling for the synthesis of activity-based probes and bifunctional degrader molecules [1].

Molecular Dynamics Simulations and Computational Docking Studies of mGluR5 Allosteric Modulation

MFZ 10-7 has been employed as a reference NAM ligand in all-atom molecular dynamics simulations to investigate mGluR5 transmembrane domain conformational dynamics and to validate docking methodologies against known NAM-bound crystal structures [1]. In a 2022 study, MFZ 10-7 (alongside MTEP) was docked to the mGluR5 crystal structure and subjected to MM/GBSA binding energy calculations as a negative control for PAM-induced conformational changes [1]. Computational researchers requiring a structurally well-defined, experimentally validated mGluR5 NAM for in silico studies will benefit from MFZ 10-7's established docking parameters and published simulation data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MFZ 10-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.